Bifenazate

描述

联苯嘧啶酯是一种杀螨剂,主要用于防治植食性螨类。它以对多种螨类,包括蜘蛛螨(农业环境中的常见害虫)具有高效而闻名。联苯嘧啶酯的特点是水溶性低,挥发性小,因此不太可能渗入地下水。 它还以其快速作用和持久效果而闻名 .

准备方法

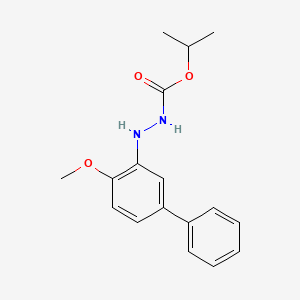

合成路线和反应条件: 联苯嘧啶酯可以通过一系列涉及形成氨基甲酸酯的化学反应合成。一种常见的合成方法是使用异丙基氯甲酸酯与2-(4-甲氧基苯基)肼反应形成中间体异丙基2-(4-甲氧基苯基)肼基甲酸酯。 然后将该中间体与4-甲氧基联苯-3-胺反应生成联苯嘧啶酯 .

工业生产方法: 联苯嘧啶酯的工业生产通常涉及使用上述合成路线进行大规模合成。该工艺针对高产率和高纯度进行了优化,并严格控制温度、压力和pH值等反应条件。 最终产品通常以结晶固体的形式获得,然后配制成各种杀虫剂产品 .

化学反应分析

Hydrolysis

Bifenazate undergoes pH-dependent hydrolysis in aqueous environments. Key pathways and rates include:

Table 1: Hydrolysis kinetics of this compound (25°C, sterile buffers)

| pH | DT₅₀ (half-life) | Major Products |

|---|---|---|

| 4 | 9.1 days | This compound-diazene, methoxybiphenyls |

| 5 | 5.4 days | This compound-diazene, hydroxybiphenyls |

| 7 | 20 hours | This compound-diazene (58.5% peak) |

| 9 | 1.6 hours | Hydroxybiphenyls, CO₂ |

The initial step involves oxidation to This compound-diazene (CAS 149878-40-0), which subsequently hydrolyzes to methoxy- and hydroxybiphenyl derivatives (e.g., 3,4-dihydroxybiphenyl, 3-hydroxy-4-methoxybiphenyl) . Contradictory stability data exist: while some studies report hydrolytic stability under food processing conditions , others confirm rapid decomposition in sterile water via oxidation-hydrolysis cascades .

Photolysis

This compound degrades under simulated sunlight, with pathways influenced by medium composition:

Table 2: Photolysis rates of this compound

| Medium | DT₅₀ (half-life) | Major Products |

|---|---|---|

| pH 5 buffer (water) | 0.72–0.9 days | 3,4-dihydroxybiphenyl, CO₂ |

| Acetonitrile | 2 hours | Diazene derivatives, hydroxylated biphenyls |

| Green pepper skin | 23–34 hours | This compound-diazene, polar byproducts |

Photolysis in water generates 3-hydroxy-4-methoxybiphenyl (32% of initial ¹⁴C) and 3,4-dihydroxybiphenyl (16%) . On plant surfaces, degradation mimics aqueous pathways due to water released via transpiration .

Oxidation and Autoxidation

This compound undergoes spontaneous oxidation in aerobic conditions:

-

Autoxidation in water (pH 5.7): Half-life = 34 hours, mediated by superoxide anions .

-

Oxidation in acetonitrile : Stable in the dark but rapidly photodegraded (DT₅₀ = 2 hours) via NN bond cleavage .

Key intermediates include This compound-diazene and reactive oxygen species (ROS), which drive chain reactions in aqueous media .

Animal Metabolism (Rats, Goats, Hens)

This compound is metabolized via:

-

Hydrazine oxidation to this compound-diazene.

-

Demethylation and ring hydroxylation (e.g., 4-hydroxybiphenyl).

Table 3: Major metabolites in animal tissues

| Metabolite | Tissue Distribution | Max. Residue (mg/kg) |

|---|---|---|

| This compound-diazene | Fat, liver | 0.072 |

| 4-hydroxybiphenyl glucuronide | Liver, milk | 0.017 |

| 4-methoxybiphenyl | Muscle, fat | 0.005 |

Plant Metabolism

Residues on crops (e.g., oranges, apples) primarily consist of surface-bound this compound and diazene derivatives. Polar metabolites account for ≤24% of total radioactive residues (TRR) .

Environmental Degradation

This compound rapidly dissipates in soil (DT₅₀ = 7.2 hours) and water (DT₅₀ = 7.7 hours at pH 7) . Key environmental byproducts include:

科学研究应用

Agricultural Applications

Bifenazate is primarily utilized as an acaricide in agriculture to manage phytophagous mites, which are significant pests affecting crops. Its applications include:

- Target Crops : this compound has been effectively used on a variety of crops, including strawberries and fruiting vegetables such as tomatoes, cucumbers, and peppers. It is also applied to ornamental plants and nursery ornamentals .

- Efficacy : Research indicates that this compound maintains high toxicity against various mite species across all life stages. For instance, studies have shown that it exhibits significant efficacy against Tetranychus urticae and Panonychus citri, with minimal loss of effectiveness over time .

Environmental Impact and Safety

The environmental fate of this compound has been a subject of study to assess its safety for non-target organisms:

- Residue Levels : Studies have evaluated the maximum residue levels of this compound in agricultural products, ensuring compliance with safety standards for human consumption .

- Impact on Beneficial Species : Notably, this compound does not adversely affect beneficial predatory mites such as Phytoseiulus persimilis and Neoseiulus californicus, which continue to thrive post-treatment. This characteristic enhances its appeal as an environmentally friendly pest control option .

Sublethal Effects and Enzymatic Activity

Research has explored the sublethal effects of this compound on target species:

- Enzymatic Changes : A study demonstrated that exposure to low lethal concentrations of this compound affected enzymatic properties in Panonychus citri, altering activities of protective enzymes such as catalase (CAT) and superoxide dismutase (SOD). These changes can impact the overall fitness of the pest populations, potentially leading to reduced reproductive success and longevity .

Case Study 1: Efficacy on Strawberry Cultivation

A field study conducted on strawberry crops illustrated that this compound effectively controlled spider mite populations while maintaining the health of the plants and surrounding beneficial insect communities. The results indicated a significant reduction in mite numbers compared to untreated controls over several weeks post-application.

Case Study 2: Long-term Field Trials

Long-term trials demonstrated that this compound retained approximately 90% efficacy against Tetranychus urticae one month after application, showcasing its durability as an acaricide in field conditions .

Regulatory Status

This compound has undergone rigorous evaluation by regulatory bodies such as the European Food Safety Authority (EFSA), which has confirmed its safety profile when used according to recommended guidelines. However, ongoing assessments are necessary to address potential data gaps related to its metabolites and environmental impact .

作用机制

联苯嘧啶酯通过抑制线粒体电子传递链中的复合体 III 发挥作用。这种抑制会破坏三磷酸腺苷 (ATP) 的生成,导致螨虫瘫痪和死亡。 联苯嘧啶酯的主要分子靶点是线粒体细胞色素 b,它是电子传递链的组成部分 .

相似化合物的比较

生物活性

Bifenazate is a novel acaricide primarily used for controlling spider mites, particularly Tetranychus urticae and Plutella xylostella. Its biological activity extends beyond mere pest control, influencing various biological pathways in target organisms. This article explores the biological activity of this compound, including its effects on gene expression, detoxification mechanisms, and potential risks.

This compound acts as a selective inhibitor of mitochondrial respiration in arthropods, leading to energy depletion and eventual mortality in pests. Studies have shown that this compound affects various metabolic pathways, including xenobiotic metabolism and oxidative phosphorylation.

Gene Expression Changes

Research has demonstrated significant alterations in gene expression following exposure to this compound. A transcriptome analysis of P. xylostella larvae revealed that:

- Up-regulated Genes : 526 genes were up-regulated, including detoxifying enzymes such as cytochrome P450s and glutathione S-transferases (GSTs).

- Down-regulated Genes : 231 genes were down-regulated, particularly those involved in tyrosine metabolism and purine pathways .

The activation of detoxification pathways suggests that this compound induces a stress response in treated organisms, which may contribute to resistance development over time.

Biochemical Effects

This compound's impact on biochemical parameters has been extensively studied. For instance, its effects on protective enzyme activities in P. citri include:

- Catalase (CAT) : Increased activity at low concentrations (LC10 and LC30).

- Superoxide Dismutase (SOD) : Variable responses with no significant change at higher concentrations.

- Peroxidase (POD) : Significant increase at LC30 compared to controls .

These findings indicate that this compound not only affects pest mortality but also alters physiological functions related to oxidative stress.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Impact on Spider Mites : A study demonstrated that sublethal doses of this compound affected the reproductive success and longevity of Tetranychus urticae, suggesting potential long-term ecological consequences .

- Effects on Non-target Species : Research indicates that this compound has minimal effects on beneficial predatory mites, which may be advantageous in integrated pest management strategies .

- Toxicokinetics : In toxicokinetic studies, this compound showed approximately 36% oral absorption with significant distribution to organs such as the liver and kidneys, but no evidence of bioaccumulation was observed .

Safety and Risk Assessment

The safety profile of this compound has been evaluated through various studies:

- Genotoxicity : this compound is considered non-genotoxic based on results from the Ames test and other mutagenicity assays.

- Carcinogenic Potential : Comprehensive reviews concluded that this compound does not exhibit carcinogenic potential in animal studies, with no dose-related increases in tumor incidence observed .

Summary Table

| Parameter | Findings |

|---|---|

| Up-regulated Genes | 526 genes (detoxification enzymes) |

| Down-regulated Genes | 231 genes (tyrosine/purine metabolism) |

| CAT Activity | Increased at LC10 & LC30 |

| SOD Activity | Variable response |

| POD Activity | Significant increase at LC30 |

| Oral Absorption | ~36% |

| Genotoxicity | Negative in multiple assays |

| Carcinogenicity | No evidence found |

属性

IUPAC Name |

propan-2-yl N-(2-methoxy-5-phenylanilino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-12(2)22-17(20)19-18-15-11-14(9-10-16(15)21-3)13-7-5-4-6-8-13/h4-12,18H,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLKTXFWDRXILV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NNC1=C(C=CC(=C1)C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5032525 | |

| Record name | Bifenazate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White crystalline solid; [MSDSonline] | |

| Record name | Bifenazate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3920 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes at 240 °C | |

| Record name | Bifenazate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 3.76 mg/L at 20 °C, In water, 2.06 mg/L at 20 °C, unspecified pH, In acetonitrile = 0.0956 mg/L, ethyl acetate = 0.102 mg/L, methanol =0.0447 mg/L, toluene = 0.0247 mg/L, hexane = 0.232X10-3 mg/L at 25 °C | |

| Record name | Bifenazate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.31 g/cu cm at 25 °C | |

| Record name | Bifenazate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000008 [mmHg], 7.5X10-8 mm Hg at 25 °C | |

| Record name | Bifenazate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3920 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bifenazate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, Beige crystalline solid (technical grade) | |

CAS No. |

149877-41-8 | |

| Record name | Bifenazate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149877-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bifenazate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149877418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bifenazate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bifenazate (ISO); isopropyl 2-(4-methoxybiphenyl-3-yl)hydrazinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrazinecarboxylic acid, 2-(4-methoxy[1,1'-biphenyl]-3-yl)-, 1-methylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIFENAZATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24Z9QW0505 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bifenazate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

123-125 °C | |

| Record name | Bifenazate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mode of action of bifenazate?

A1: While initially thought to be a neurotoxin, this compound is now understood to primarily act as a Qo pocket inhibitor of the mitochondrial complex III. [, , ] This means it disrupts the electron transport chain within mitochondria, ultimately leading to cellular energy depletion and death in target organisms.

Q2: What are the downstream effects of this compound's action on mitochondrial complex III?

A3: Inhibiting complex III disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS). [] This cellular energy depletion and oxidative stress ultimately result in cell death.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C22H22N4O3, and its molecular weight is 390.43 g/mol. (Information derived from chemical structure databases)

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided research papers primarily focus on biological activity and resistance mechanisms, spectroscopic data like NMR and IR spectra are crucial for structural confirmation. This information can be found in resources like the pesticide database of the National Pesticide Information Center (NPIC).

Q5: Does this compound possess any catalytic properties?

A5: this compound is primarily an acaricide and not known for exhibiting catalytic properties. Its mechanism of action revolves around inhibiting a specific enzyme rather than catalyzing a reaction.

Q6: Have there been any computational studies on this compound?

A6: While the provided papers do not extensively discuss computational studies, these methods can be valuable for understanding this compound's interaction with its target (complex III) at a molecular level. Molecular docking and molecular dynamics simulations could provide insights into binding affinity and potential resistance mechanisms.

Q7: What are the safety considerations and regulations surrounding the use of this compound?

A11: The research highlights the importance of evaluating the dietary risk of this compound and its metabolites. [] Regulatory agencies like the European Food Safety Authority (EFSA) [] set maximum residue levels (MRLs) for this compound in different crops to ensure consumer safety.

Q8: What are the main mechanisms of resistance to this compound in spider mites?

A12: Resistance to this compound in spider mites is primarily associated with mutations in the mitochondrial cytochrome b gene, specifically in the Qo pocket where this compound binds. [, , , , ] The most common mutation reported is G126S. [, , ]

Q9: Does resistance to this compound confer cross-resistance to other acaricides?

A13: Yes, this compound resistance frequently confers cross-resistance to other Qo inhibitors, particularly acequinocyl. [, , ] This emphasizes the importance of understanding cross-resistance patterns for developing effective resistance management strategies.

Q10: Are there any other mechanisms of this compound resistance besides target-site mutations?

A14: While target-site mutations are the primary mechanism, some studies suggest that enhanced detoxification by enzymes like P450 monooxygenases could also play a role in this compound resistance. [, ]

Q11: What is the toxicity profile of this compound to non-target organisms?

A15: Research has focused on assessing the toxicity of this compound to beneficial predatory mites like Phytoseiulus persimilis and Neoseiulus californicus. [, , , , ] While some studies found this compound to be safe at recommended field rates, [, ] others reported negative impacts on predatory mite survival and reproduction, highlighting the importance of careful consideration and potential mitigation strategies when using this compound in integrated pest management programs. []

Q12: What analytical methods are commonly used to detect and quantify this compound and its metabolites in environmental and biological samples?

A16: High-performance liquid chromatography (HPLC) coupled with various detectors like ultraviolet (UV), diode array (DAD), or tandem mass spectrometry (MS/MS) are widely used to analyze this compound residues. [, , , , ]

Q13: What is the impact of this compound exposure on different life stages of spider mites?

A19: Research suggests that the sensitivity to this compound can vary across different life stages of spider mites. [, , ] Understanding stage-specific susceptibility is crucial for optimizing control strategies and targeting the most vulnerable life stages.

Q14: What is the current status of this compound resistance in different geographical regions?

A20: The provided research highlights the emergence of this compound resistance in various geographical regions, including China, Jordan, and South Korea. [, , , , , ] This emphasizes the need for ongoing monitoring of resistance development and implementation of appropriate resistance management strategies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。